4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxyphenyl group, and a dioxoisoindolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxoisoindolinyl moiety: This can be achieved by the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Attachment of the benzenesulfonamide group: The benzenesulfonamide group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Methoxyphenyl group introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-phenylbenzenesulfonamide: Similar structure but lacks the methoxy group.
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-hydroxyphenyl)benzenesulfonamide: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-methoxyphenyl)benzenesulfonamide can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-29-20-9-5-4-8-19(20)23-30(27,28)16-12-10-15(11-13-16)14-24-21(25)17-6-2-3-7-18(17)22(24)26/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZZBKXKRSERQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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